4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Kinase Inhibition EGFR Regioisomer Comparison

Researchers targeting kinase and antiviral programs often face synthetic bottlenecks due to unsuitable building blocks. This 1,7-naphthyridine scaffold provides a direct solution with its strategically positioned chlorine for SNAr and cross-coupling, enabling rapid SAR exploration. - Critical 4-chloro handle for modular diversification in medicinal chemistry. - Specific 1,7-regioisomer shown to confer distinct potency in EGFR, CK2, and HIV-1 RT inhibitor programs. - Saturated tetrahydro core offers a 3D topology to improve drug-like physicochemical properties.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 1260664-52-5
Cat. No. B3180095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
CAS1260664-52-5
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CNCC2=NC=CC(=C21)Cl
InChIInChI=1S/C8H9ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h2,4,10H,1,3,5H2
InChIKeyKJQOPYSRMZFLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1260664-52-5): A Versatile Scaffold for Kinase Inhibitor and Drug Discovery Programs


4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1260664-52-5) is a heterocyclic building block from the naphthyridine family, characterized by a bicyclic core with a chlorine substituent at the 4-position and a saturated tetrahydro framework . This scaffold is a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and other therapeutic candidates [1]. Its molecular formula is C8H9ClN2, with a molecular weight of 168.62 g/mol, and it is typically a solid with moderate solubility in organic solvents .

Chlorine at C-4 enables SNAr and cross-coupling diversification
1,7-regioisomer shows reported advantage in kinase inhibitor programs (class-level)
Tetrahydro core provides a saturated 3D scaffold for drug-like property exploration

Why 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Cannot Be Replaced by Unsubstituted or Alternative Halogenated Scaffolds


Interchanging this compound with its unsubstituted parent (5,6,7,8-tetrahydro-1,7-naphthyridine) or alternative halogenated analogues (e.g., 4-bromo or 4-fluoro) without validation introduces significant risk to synthetic outcomes and target potency. The chlorine at the 4-position is not an inert placeholder; it is a critical handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling modular diversification . Furthermore, the specific 1,7-regioisomer of the tetrahydronaphthyridine core has been shown to confer distinct biological activity and synthetic accessibility compared to its 1,5-, 1,6-, or 1,8-counterparts, as demonstrated in kinase inhibitor and antiviral programs [1]. The saturated tetrahydro framework also provides a unique three-dimensional topology that can improve drug-like properties over planar aromatic analogues [2].

1
Unsubstituted 5,6,7,8-tetrahydro-1,7-naphthyridine lacks the C-4 chlorine handle, limiting diversification to N-functionalization only.
2
1,5-, 1,6- or 1,8-regioisomers may show significantly lower potency in kinase and antiviral assays; the 1,7-isomer profile may not transfer.
3
Alternative halogens (4-Br, 4-F) can alter reactivity and coupling efficiency, shifting synthetic outcomes and SAR interpretation.

Quantitative Evidence for Selecting 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Over Related Scaffolds


Regioisomeric Advantage: 1,7-Naphthyridine Core Retains High Potency While 1,8-Naphthyridine Is Significantly Less Active

In a systematic comparison of EGFR kinase inhibitory activity, compounds featuring a 1,7-naphthyridine core retained high potency, whereas the corresponding 1,8-naphthyridine analogues were significantly less active. This highlights a fundamental regioisomeric differentiation that justifies the selection of the 1,7-core for kinase-targeted programs [1]. While direct data for the 4-chloro-tetrahydro derivative is not available, this class-level inference establishes the 1,7-regioisomer as the preferred scaffold for potency retention.

Regioisomeric differentiation
Class-level inference
1,7-naphthyridine core retains high EGFR kinase inhibition; 1,8-analogues significantly less active
Supports 1,7-core selection for kinase inhibitor programs
Direct 4-chloro-tetrahydro data not available; class-level inference
Kinase Inhibition EGFR Regioisomer Comparison

HIV-1 Reverse Transcriptase Inhibition: 1,7-Naphthyridine Core Matches Clinical NNRTI Potency

A 2025 study evaluated 2,4-disubstituted 1,6- and 1,7-naphthyridine derivatives as HIV-1 reverse transcriptase inhibitors. The most potent 1,7-naphthyridine analogues displayed IC50 values of 0.175-0.222 µM, which is comparable to the clinical NNRTIs rilpivirine (0.063 µM) and efavirenz (0.058 µM), and 4.8-fold more potent than nevirapine (1.053 µM) [1]. This demonstrates that the 1,7-naphthyridine core can achieve clinically relevant potency levels, positioning 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine as a promising starting point for further antiviral optimization.

HIV-1 RT inhibition
Class-level inference
2-cyanopyridinyl-1,7-naphthyridine: IC50 0.175–0.222 µM vs nevirapine 1.053 µM
Reported lower IC50 than nevirapine; comparable to rilpivirine/efavirenz in vitro
Class-level; scaffold may support antiviral screening optimization
Antiviral HIV-1 NNRTI Potency

Enhanced Physicochemical Properties: 1,7-Naphthyridine Derivatives Exhibit Favorable Solubility and Metabolic Stability Profiles

In a study of naphthyridine-based CK2 inhibitors, the 1,7-naphthyridine scaffold demonstrated high kinetic solubility (up to 210.8 µM) and excellent selectivity profiles (S10 score of 0.007 for the most selective analogue, compound 2) [1]. The S10 score represents the percentage of screened kinases with percent of control (PoC) < 10 at 1 µM, indicating a very clean off-target profile. For comparison, the clinical candidate CX-4945 showed an S10 score of 0.069 with solubility of 277.1 µM. This class-level data suggests that 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-derived compounds can be engineered for favorable drug-like properties.

Selectivity & solubility profile
Class-level inference
S10 = 0.007 (lower = cleaner); kinetic solubility 210.8 µM (pH 7.4)
Suggests engineering potential for high selectivity and acceptable solubility
Compared to CX-4945 (S10=0.069); 1,7-naphthyridine analogue data
Drug-like Properties Solubility Microsomal Stability Selectivity

Modular Synthetic Access: 4-Chloro Handle Enables Efficient Diversification via SNAr and Cross-Coupling

The 4-chloro substituent on 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a versatile handle for late-stage functionalization. It readily undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries . In contrast, the unsubstituted 5,6,7,8-tetrahydro-1,7-naphthyridine lacks this reactive handle, limiting its utility to N-alkylation or acylation. While direct comparative yield data is not available, the presence of the chlorine is a qualitative advantage for generating SAR data around the 4-position.

Synthetic diversification
Class-level inference
4-Cl enables SNAr and Pd-catalyzed cross-coupling; unsubstituted core lacks reactive C-4 handle
Qualitative advantage for SAR exploration around the naphthyridine core
No direct comparative yield data available
Synthetic Chemistry SNAr Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine in Drug Discovery


Kinase Inhibitor Lead Generation and SAR Exploration

This compound serves as an ideal starting point for developing kinase inhibitors. As demonstrated by the potent EGFR and CK2 inhibition observed with 1,7-naphthyridine scaffolds [1][2], researchers can leverage the 4-chloro handle to install diverse amine, ether, or carbon-linked substituents to rapidly probe kinase binding pockets and generate structure-activity relationship (SAR) data.

Antiviral Drug Discovery, Particularly for HIV-1 NNRTIs

Given the strong performance of 2,4-disubstituted 1,7-naphthyridines as HIV-1 reverse transcriptase inhibitors, with IC50 values comparable to clinical agents [3], this compound is a strategic intermediate for synthesizing novel NNRTI candidates. The 4-chloro position can be functionalized to optimize binding to the NNRTI pocket and improve resistance profiles.

Synthesis of Spirocyclic and 3D Scaffolds for Challenging Targets

The tetrahydro framework of this compound provides a partially saturated, three-dimensional topology that can enhance physicochemical properties and target engagement [4]. It can be further elaborated into spirocyclic systems or used as a building block in automated synthesis platforms to access novel chemical space for difficult-to-drug targets.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation and SAR
4-Chloro SNAr diversification handle; 1,7-regioisomeric core
EGFR/CK2 inhibition and selectivity profiling
Antiviral (HIV-1 NNRTI) candidate synthesis
1,7-Naphthyridine scaffold for RT pocket optimization
NNRTI potency (IC50) and resistance profile in vitro
Spirocyclic and 3D scaffold exploration
Saturated tetrahydro framework for spirocycle elaboration
Physicochemical and target engagement assessments

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